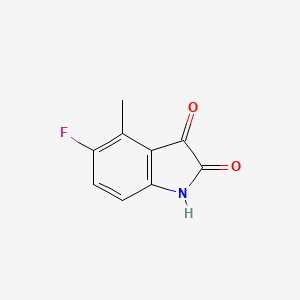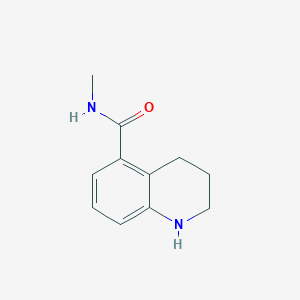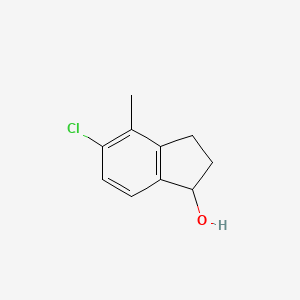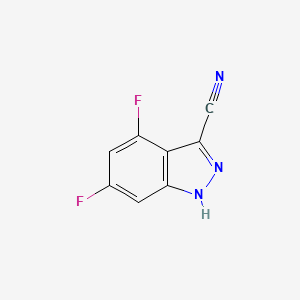
8-Chloroquinoxalin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoxalin-5-ol: is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Quinoxaline Derivatives: One common method involves the chlorination of quinoxaline derivatives using chlorinating agents under mild reaction conditions. This method is advantageous due to its simplicity and high yield.
Iron-Catalyzed One-Pot Synthesis: Another method involves the iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. This method is efficient and environmentally friendly, as it does not require external redox reagents or additional bases.
Industrial Production Methods: Industrial production methods for 8-chloroquinoxalin-5-ol typically involve large-scale chlorination reactions using optimized reaction conditions to ensure high yield and purity. The choice of chlorinating agents and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Chloroquinoxalin-5-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 8-chloroquinoxalin-5-ol into its reduced forms.
Substitution: This compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: 8-Chloroquinoxalin-5-ol is used as a building block in the synthesis of more complex quinoxaline derivatives, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: 8-Chloroquinoxalin-5-ol and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 8-chloroquinoxalin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: This compound is similar in structure but has a hydroxyl group at the 8-position instead of a chlorine atom.
7-Bromo-8-hydroxyquinoline: Another similar compound with a bromine atom at the 7-position and a hydroxyl group at the 8-position.
8-Hydroxyquinoline: A simpler compound with a hydroxyl group at the 8-position.
Uniqueness: 8-Chloroquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62163-10-4 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H |
InChI Key |
MPUFHQXEKQRONK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)



![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)



